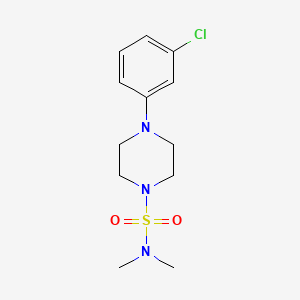

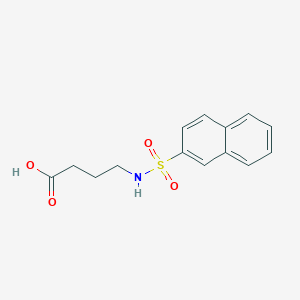

4-(Naphthalene-2-sulfonamido)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Naphthalene-2-sulfonamido)butanoic acid is a sulfonamide compound . It has a molecular weight of 293.34 and its molecular formula is C14H15NO4S .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this naphthalene ring is a sulfonamide group and a butanoic acid group .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 100-101 degrees Celsius .Scientific Research Applications

Molecular Imaging and Apoptotic Cell Targeting

4-(Naphthalene-2-sulfonamido)butanoic acid, as part of the ApoSense family, exhibits selective targeting and accumulation in cells undergoing apoptotic cell death. Its application extends to molecular imaging, particularly for monitoring anti-apoptotic drug treatments. Research shows the synthesis and investigation of a fluorine-18-radiolabeled analog for positron emission tomography studies, highlighting its potential in medical diagnostics and therapeutic monitoring (Basuli et al., 2012).

Protein Binding and Spectral Analysis

Studies utilizing naphthalene sulfonamide derivatives, including similar compounds, have been employed to explore the binding interactions with proteins such as bovine serum albumin. These interactions are crucial for understanding drug-protein dynamics and developing more efficient drug delivery systems. Techniques like fluorescent probe analysis offer insights into the nature of these bindings, indicating hydrophobic interactions and the potential for targeted drug design (Jun et al., 1971).

Structural and Chemical Analysis

Synthesis and characterization studies of sulfonamide compounds, including 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provide foundational knowledge on the chemical and physical properties of these molecules. Such research underpins further applications in materials science and pharmacology, offering detailed insights through techniques like X-ray diffraction and DFT studies (Sarojini et al., 2012).

Environmental and Industrial Applications

Research into the degradation pathways of naphthalene sulfonate derivatives, such as the azo dye intermediate 1-diazo-2- naphthol-4-sulfonic acid, informs environmental management strategies. Understanding these pathways aids in the development of treatment methods for industrial wastewater, highlighting the significance of these compounds in ecological conservation efforts (Zhu et al., 2012).

Safety and Hazards

The safety information for 4-(Naphthalene-2-sulfonamido)butanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

4-(naphthalen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,15H,3,6,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVKIZPJPPOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B2644495.png)

![4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2644500.png)

![2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2644504.png)

![3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2644508.png)

![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2644510.png)

![3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}propan-1-one](/img/structure/B2644514.png)